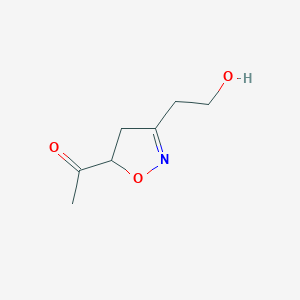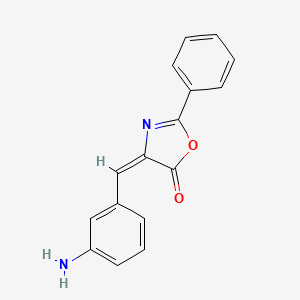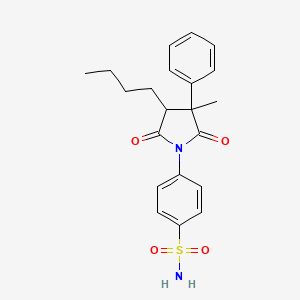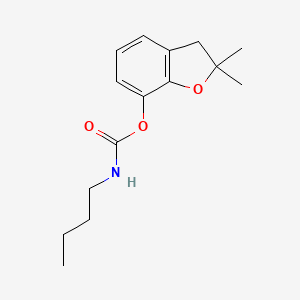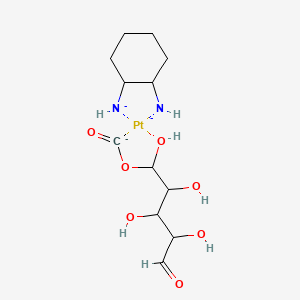
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) typically involves the reaction of platinum precursors with 2-cyclohexanediamine and D-glucuronic acid under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to produce the compound in larger quantities.
化学反応の分析
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands around the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
作用機序
The mechanism of action of Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) involves its interaction with cellular components, particularly DNA. The platinum center binds to the nitrogen atoms of the DNA bases, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound’s molecular targets include DNA and various proteins involved in the cell cycle and apoptosis pathways.
類似化合物との比較
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) can be compared with other platinum-based compounds such as:
Cisplatin: Known for its use in cancer therapy, cisplatin also interacts with DNA but has different side effects and efficacy profiles.
Oxaliplatin: Another anticancer agent with a different ligand structure, leading to variations in its mechanism of action and clinical applications.
Carboplatin: Similar to cisplatin but with a different leaving group, resulting in reduced side effects. The uniqueness of Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) lies in its specific ligand structure, which influences its solubility, reactivity, and biological activity.
特性
分子式 |
C12H21N2O7Pt-3 |
|---|---|
分子量 |
500.39 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)azanide;platinum;2,3,4,5-tetrahydroxy-5-(oxomethoxy)pentanal |
InChI |
InChI=1S/C6H12N2.C6H9O7.Pt/c7-5-3-1-2-4-6(5)8;7-1-3(9)4(10)5(11)6(12)13-2-8;/h5-8H,1-4H2;1,3-6,9-12H;/q-2;-1; |
InChIキー |
NSXRFNDFSVPHJW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)C(C(C(C(O)O[C-]=O)O)O)O.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


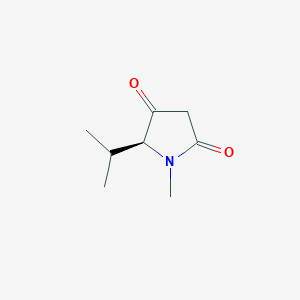
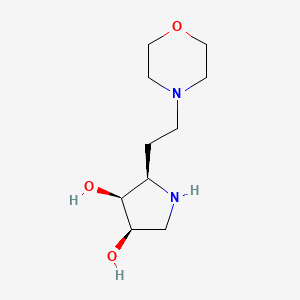
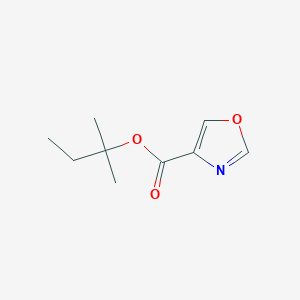
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

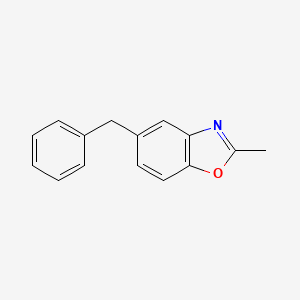
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
